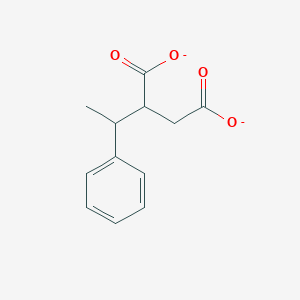
Leuco Malachite Green-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leuco Malachite Green-d5 is a stable isotope labelled metabolite . It is a derivative of malachite green, a triphenylmethane dye . It has been used as an internal standard for the determination of the triphenylmethane dye residues in rainbow trouts .
Synthesis Analysis
Leuco Malachite Green-d5 may be used as an internal standard for the determination of the triphenylmethane dye residues in rainbow trouts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .Molecular Structure Analysis
The molecular formula of Leuco Malachite Green-d5 is C23 2H5 H21 N2 . Its molecular weight is 335.50 .Chemical Reactions Analysis
Leuco Malachite Green-d5 is a chief metabolite of malachite green . The dye can also be reduced chemically and metabolically to leuco derivative .Physical And Chemical Properties Analysis
Leuco Malachite Green-d5 is a neat product . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Aquaculture and Fisheries
LMG-d5, a derivative antimicrobial agent, has been widely used for several decades against parasites, fungus, and protozoans causing infectious diseases in aquatic animals . However, due to its potential carcinogenic effects, its use is now regulated .
Food Safety and Public Health
LMG-d5 can accumulate in animal tissues for long periods and is categorized as a carcinogen affecting consumer health . Therefore, determining the contamination of aquatic products by LMG-d5 is necessary to prevent residual contamination .
Biosensing and Colorimetric Detection
A colorimetric method using gold nanoparticles (AuNPs) has been developed for the detection of LMG-d5 . This research demonstrates a rapid and sensitive method to detect chemical residues, reducing the possibility of contamination in fishery products .
Antibiotic and Antifungal Applications
LMG-d5, a lipophilic cationic triphenylmethane dye, is a major metabolite derived from malachite green (MG). Because of its potential efficacy as an antimicrobial agent, it has been widely utilized for several decades .
Environmental Monitoring
A global systematic review and meta-analysis was conducted to determine the global contamination of fishes by MG and its reduced metabolite, LMG-d5 . This helps in monitoring the environmental impact of these substances .
Analytical Chemistry
LMG-d5 may be used as an internal standard for the determination of the triphenylmethane dye residues in rainbow trouts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Mecanismo De Acción
Target of Action
Leuco Malachite Green-d5, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane or LMG-D5 , is primarily used as an analytical standard for the determination of triphenylmethane dye residues in biological samples . Its primary targets are the residues of these dyes, which are often found in aquaculture and other environmental samples .
Mode of Action
Leuco Malachite Green-d5 interacts with its targets (the triphenylmethane dye residues) through a process of binding and detection . This compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the presence of these dye residues .
Biochemical Pathways
It is known that several anaerobic bacteria such asClostridium perfringens, Escherichia coli, Peptostreptococcus anaerobius, and Enterococcus faecalis naturally found in the human gastrointestinal tract can reduce malachite green to its leuco derivative .
Pharmacokinetics
It is known that this compound is used as an internal standard in lc-ms/ms, suggesting that it has suitable properties for detection and quantification in this context .
Result of Action
The primary result of the action of Leuco Malachite Green-d5 is the detection and quantification of triphenylmethane dye residues in biological samples . This allows for the monitoring of these residues in environmental and aquaculture samples, contributing to safety and quality control measures .
Action Environment
The action of Leuco Malachite Green-d5 can be influenced by various environmental factors. For instance, the efficiency of detection and quantification of dye residues can be affected by the sample matrix, the presence of other compounds, and the specific conditions of the LC-MS/MS analysis .
Safety and Hazards
Leuco Malachite Green-d5 is harmful if swallowed . It is suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust and fumes, and wearing suitable protective clothing, gloves, and eye/face protection .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Leuco Malachite Green-d5 involves the reduction of Malachite Green-d5 to Leuco Malachite Green-d5.", "Starting Materials": ["Malachite Green-d5", "reducing agent"], "Reaction": [ "Mix Malachite Green-d5 and reducing agent in a suitable solvent", "Heat the mixture under reflux for a specific time", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent and dry it", "Leuco Malachite Green-d5 is obtained as a green solid" ] } | |
Número CAS |
941601-82-3 |
Nombre del producto |
Leuco Malachite Green-d5 |
Fórmula molecular |
C₂₃H₂₁D₅N₂ |
Peso molecular |
335.5 |
Sinónimos |
4,4’-(Phenylmethylene)bis[N,N-dimethylbenzenamine; 4,4’-Bis(dimethylamino)_x000B_triphenylmethane; Bis(p-dimethylaminophenyl)phenylmethane; Malachite Green Leuco; NSC 36379; p,p’-Benzylidenebis(N,N-dimethylaniline); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)









![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)